![molecular formula C18H23NO4S B4287211 4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4287211.png)
4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide
Vue d'ensemble
Description
4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide, also known as TDM-1, is a small molecule drug used in cancer treatment. It is a conjugate of trastuzumab, a monoclonal antibody, and DM1, a microtubule inhibitor. TDM-1 has shown promising results in the treatment of HER2-positive breast cancer.
Mécanisme D'action
4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide targets HER2-positive cancer cells by binding to the HER2 receptor on the cell surface. The drug-antibody conjugate is internalized by the cancer cells, and the linker molecule is cleaved, releasing DM1 to bind to microtubules and inhibit their function. This leads to cell cycle arrest and apoptosis of the cancer cells.
Biochemical and physiological effects:
4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with a long half-life and low toxicity. The drug is well-tolerated by patients, with fewer side effects than traditional chemotherapy. 4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide has also been shown to have a higher response rate and longer progression-free survival compared to other HER2-targeted therapies.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide is a valuable tool for studying the HER2 signaling pathway and its role in cancer progression. It can be used in vitro and in vivo to investigate the efficacy of HER2-targeted therapies and their mechanisms of action. However, 4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide is expensive and may not be accessible to all researchers. It also requires specialized handling and storage conditions.
Orientations Futures
There are several future directions for 4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide research. One area of interest is the development of combination therapies that can enhance its effectiveness. Another area is the investigation of 4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide in other HER2-positive cancers, such as gastric and lung cancer. Additionally, there is ongoing research on the optimization of the drug's pharmacokinetic properties and the development of new linkers that can improve its stability and efficacy.
Applications De Recherche Scientifique
4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of HER2-positive breast cancer. It has shown superior efficacy and safety compared to traditional chemotherapy regimens. 4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide has also been investigated in combination with other drugs to improve its effectiveness.
Propriétés
IUPAC Name |
4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-18(2,3)13-6-8-17(9-7-13)24(20,21)19-14-10-15(22-4)12-16(11-14)23-5/h6-12,19H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJUDTUDCSHHAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(3,5-dimethoxyphenyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.